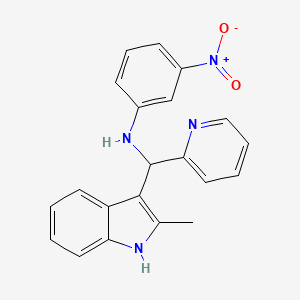
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline, also known as MI-136, is a chemical compound that has been the focus of scientific research in recent years. MI-136 is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in cell growth and proliferation.
Aplicaciones Científicas De Investigación
Antiallergic Agents
- Research has identified compounds structurally similar to N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline with potential antiallergic properties. For instance, a study by Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, showing promising results in inhibiting histamine release and IL-4 production.
Synthesis and Characterization
- The synthesis and characterization of compounds related to N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline have been a focus in several studies. Rajagopal et al. (2003) reported on the synthesis and aqueous solution chemistry of a food-derived carcinogen model, providing insights into its chemical behavior.
Catalytic Applications
- A study by Huang et al. (2011) explored the synthesis of benzimidazole-functionalized N-heterocyclic carbene complexes, showing their effectiveness as catalysts in Friedel–Crafts alkylations, a key reaction in organic synthesis.
Antimicrobial Activities
- The antimicrobial properties of compounds similar to N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline have been studied. For example, Anekal and Biradar (2012) synthesized novel indole derivatives, which displayed significant antimicrobial activities.
Antitumor Properties
- Research into the antitumor properties of related compounds has been conducted. Carbone et al. (2013) synthesized nortopsentin analogues showing promise in reducing cell proliferation and inducing apoptosis in cancer models.
Structural Studies
- Structural studies have been performed to understand the properties of compounds akin to N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline. Moreno-Fuquen et al. (2021) reported on the synthesis, crystal structure, and electronic properties of a potential template for drug design against chronic myelogenous leukemia.
Propiedades
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-3-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-20(17-9-2-3-10-18(17)23-14)21(19-11-4-5-12-22-19)24-15-7-6-8-16(13-15)25(26)27/h2-13,21,23-24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZAPAVDZSLJHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-butyl-3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2414471.png)
![3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2414473.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2414474.png)
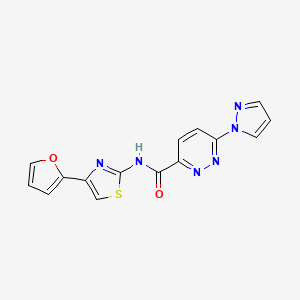
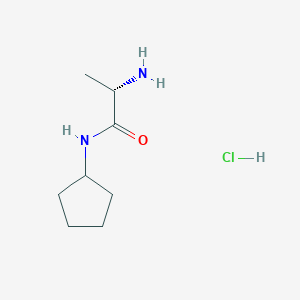
![N-(3-chloro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2414482.png)
![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)
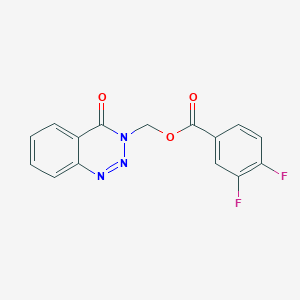
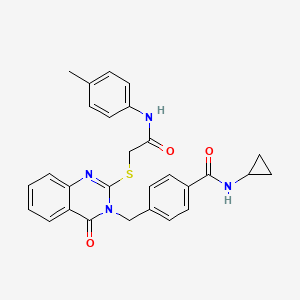
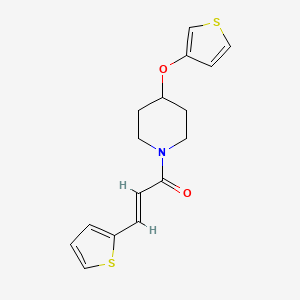
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)
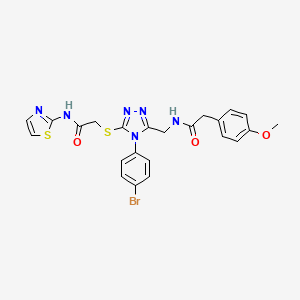
![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)
![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)